2-Amino-4-phenylthiophene-3-carboxamide

aPKC inhibition vascular permeability blood-retinal barrier

Select CAS 150302-19-5 for unambiguous aPKC and VEGFR-2 inhibitor programs. This specific 2-amino-4-phenylthiophene-3-carboxamide scaffold features the essential 3-carboxamide pharmacophore—substitution with 5-methyl or carboxylic acid analogs invalidates target engagement per SAR studies. Its computed LogP of ~2.3 provides a controlled baseline for lipophilicity optimization. Ideal for vascular permeability and angiogenesis research. Insist on this exact structure for reproducible SAR data.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
CAS No. 150302-19-5
Cat. No. B1284683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylthiophene-3-carboxamide
CAS150302-19-5
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
InChIInChI=1S/C11H10N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)
InChIKeyXYFVTAJLRZWIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-phenylthiophene-3-carboxamide (CAS 150302-19-5): Core Scaffold for Kinase-Targeted Research Procurement


2-Amino-4-phenylthiophene-3-carboxamide (CAS 150302-19-5) is a heterocyclic thiophene derivative with the molecular formula C11H10N2OS and a molecular weight of 218.28 g/mol [1]. This compound serves as a versatile small molecule scaffold within the broader class of 2-aminothiophene-3-carboxamides, a chemical framework extensively explored for its capacity to interact with diverse biological targets, notably protein kinases [2]. Its structure comprises a thiophene core, a 4-phenyl substituent, a 2-amino group, and a 3-carboxamide functionality, positioning it as a foundational building block for the synthesis of more complex bioactive molecules .

Why 2-Amino-4-phenylthiophene-3-carboxamide (150302-19-5) Cannot Be Interchanged with Generic Analogs


Generic substitution of 2-amino-4-phenylthiophene-3-carboxamide with close analogs like 2-amino-5-methyl-4-phenylthiophene-3-carboxamide or the carboxylic acid derivatives is scientifically unsound due to the profound impact of minor structural modifications on target engagement and downstream biological activity. The 3-carboxamide moiety is a critical pharmacophore element, as structure-activity relationship (SAR) studies on the related 2-amino-3-carboxy-4-phenylthiophene scaffold explicitly demonstrate that the nature of the 3-position substituent (e.g., acid vs. amide) and the presence of electron-donating groups on the 4-phenyl ring are key determinants of inhibitory potency against atypical protein kinase C (aPKC) [1]. Furthermore, the absence of the 5-methyl group, present in many analogs, fundamentally alters both the electronic properties and steric profile of the molecule, leading to divergent activity profiles. Thus, for researchers aiming to explore specific structure-activity relationships, the precise structural identity of 150302-19-5 is non-negotiable.

Quantitative Evidence Guide for 2-Amino-4-phenylthiophene-3-carboxamide (150302-19-5) Selection


Comparative aPKC Inhibition: Structural Prerequisite for Vascular Permeability Studies

The 2-amino-4-phenylthiophene-3-carboxamide scaffold is the direct carboxamide analog of a key screening hit in the development of atypical protein kinase C (aPKC) inhibitors. While direct IC50 data for the carboxamide itself (150302-19-5) is not reported, the SAR study on the structurally analogous 2-amino-3-carboxy-4-phenylthiophene series provides critical context. That study found that the most efficacious inhibitors, compounds 6 and 32, achieved low nanomolar EC50 values in cellular models of aPKC-dependent signaling, specifically NFκB-driven gene transcription and VEGF/TNF-induced vascular endothelial permeability [1]. The carboxamide 150302-19-5 represents a distinct chemotype from the carboxylic acid, and its use as a synthetic precursor is essential for generating libraries where the 3-position substituent is systematically varied to probe its effect on potency and selectivity, a key lesson from the published SAR [1].

aPKC inhibition vascular permeability blood-retinal barrier inflammation

Computational Physicochemical Profile: Benchmarking Lipophilicity for Permeability Optimization

The computed octanol-water partition coefficient (cLogP) is a fundamental descriptor influencing compound absorption, distribution, and target permeability. The target compound 2-amino-4-phenylthiophene-3-carboxamide possesses a cLogP of 2.3 [1] and a calculated LogP of 2.0962 , indicating moderate lipophilicity. This is a quantifiable point of differentiation from its more polar 2-amino-3-carboxy-4-phenylthiophene analog. The carboxylic acid derivative is expected to have a significantly lower LogP due to ionization at physiological pH, which can drastically alter its cellular uptake and distribution profile. For medicinal chemists, this difference in lipophilicity between the carboxamide and carboxylic acid scaffolds provides a critical design handle for balancing target engagement with optimal pharmacokinetic properties.

Lipophilicity ADME physicochemical properties LogP

Inferred VEGFR-2 Inhibitory Potential via Thiophene Carboxamide Scaffold

The 2-amino-4-phenylthiophene-3-carboxamide core is a recognized motif in the design of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. While 150302-19-5 itself is a precursor, its structural class demonstrates potent activity. For instance, structurally related ortho-amino thiophene carboxamide derivatives have shown significant inhibition against VEGFR-2, with IC50 values as low as 0.59 μM and 1.29 μM for lead compounds 5 and 21, respectively [1]. This class-level activity provides a strong rationale for procuring 150302-19-5 as a key intermediate for the synthesis of novel analogs targeting the VEGFR-2 signaling axis, an established pathway in tumor angiogenesis.

VEGFR-2 inhibition angiogenesis anticancer kinase inhibitor

Targeting aPKC-Driven Vascular Leakage: A Unique Therapeutic Niche

The class of compounds represented by the 2-amino-4-phenylthiophene scaffold, including its carboxamide derivative 150302-19-5, has been specifically identified as novel small molecule inhibitors of atypical protein kinase C (aPKC) isoforms [1]. The key therapeutic relevance stems from the demonstrated ability of this class to effectively block TNF- and VEGF-induced breakdown of the blood-retinal barrier (BRB) and vascular endothelial permeability in vivo [1]. This is a quantifiably different biological outcome compared to many other kinase inhibitors that target different nodes in signaling cascades. The direct implication is that procuring this specific scaffold enables research into a precise mechanism—aPKC-mediated vascular leakage—implicated in diseases like diabetic retinopathy and macular edema.

aPKC inhibitor vascular leakage blood-retinal barrier diabetic retinopathy

Optimal Research Applications for 2-Amino-4-phenylthiophene-3-carboxamide (150302-19-5)


Scaffold for Targeted Synthesis of aPKC Inhibitor Libraries

Based on its established role as a core scaffold in the development of atypical protein kinase C (aPKC) inhibitors, 2-amino-4-phenylthiophene-3-carboxamide is ideally suited for medicinal chemistry programs focused on synthesizing and evaluating novel analogs for vascular permeability disorders [1]. The 3-carboxamide group provides a distinct chemical handle for further derivatization, enabling systematic SAR studies to optimize for potency and selectivity against aPKC isoforms, which are implicated in blood-retinal barrier breakdown [1].

Precursor for VEGFR-2 Kinase Inhibitor Development

The thiophene-3-carboxamide core is a proven pharmacophore for targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key driver of angiogenesis. Researchers aiming to develop novel anti-angiogenic agents should prioritize 150302-19-5 as a foundational building block. Structurally related ortho-amino thiophene carboxamides have demonstrated potent VEGFR-2 inhibition (IC50 values in the sub-micromolar range), validating the utility of this scaffold for designing targeted kinase inhibitors [3].

Physicochemical Property-Driven Lead Optimization

For drug discovery projects where modulating lipophilicity is a primary objective, 2-amino-4-phenylthiophene-3-carboxamide presents a quantifiable advantage. Its computed LogP of approximately 2.1-2.3 [2] positions it as a moderately lipophilic starting point. This allows medicinal chemists to explore synthetic modifications that either increase or decrease lipophilicity in a controlled manner to optimize pharmacokinetic parameters like membrane permeability and metabolic stability, using a scaffold with a well-defined baseline value.

Basic Research into Vascular Leakage and Inflammation Mechanisms

This compound class is directly linked to the modulation of vascular endothelial permeability driven by inflammatory cytokines like TNF and VEGF [4]. As such, 2-amino-4-phenylthiophene-3-carboxamide and its derivatives are valuable chemical probes for basic research into the molecular mechanisms governing endothelial barrier function, vascular leakage, and associated inflammatory signaling pathways. Its use can help delineate the specific contribution of aPKC to these processes [4].

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